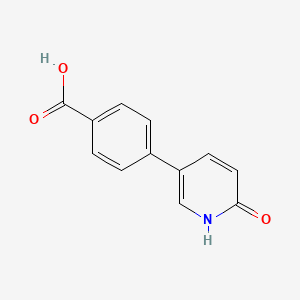
3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% (3-OH-5-MMPP) is an organic compound with a wide range of applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. It is a crystalline solid with a melting point of 154-155 °C and a boiling point of 315 °C. 3-OH-5-MMPP has been extensively studied due to its potential as a starting material for synthesis and its unique properties.
Applications De Recherche Scientifique
3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has been widely studied due to its potential as a starting material for synthesis and its unique properties. It has been used as a building block for the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of dyes, polymers, and other materials. In addition, 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve function.
Mécanisme D'action
The exact mechanism of action of 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% is not yet fully understood. However, it is known that the compound can interact with various enzymes, receptors, and other molecules in the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve function. In addition, 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has been shown to interact with the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% are not well-understood. However, it has been shown to have a variety of effects on the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve function. In addition, 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has been shown to interact with the serotonin receptor, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% in laboratory experiments is that it is relatively easy to obtain and is relatively inexpensive. Furthermore, the yields of the reaction are generally high, ranging from 95-98%. However, it is important to note that 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% is a hazardous compound and should be handled with caution. In addition, its exact mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.
Orientations Futures
As 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has a wide range of potential applications, there are a number of possible future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential interactions with other molecules in the body. In addition, research could be conducted to explore the potential of 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% as a starting material for new drug synthesis. Finally, research could be conducted to explore the potential of 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% as a building block for the synthesis of various materials, such as dyes and polymers.
Méthodes De Synthèse
3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% can be synthesized by the condensation reaction of 4-methoxy-2-methylphenol and pyridine in the presence of an acid catalyst. The reaction is carried out at room temperature, and the product is isolated by crystallization. The yields of the reaction are generally high, ranging from 95-98%.
Propriétés
IUPAC Name |
5-(4-methoxy-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-12(16-2)3-4-13(9)10-6-11(15)8-14-7-10/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFROIYNTPOEFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682778 |
Source


|
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
CAS RN |
1261956-73-3 |
Source


|
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














